molecular formula C10H13N3OS B2576688 2-benzoyl-N-ethylhydrazinecarbothioamide CAS No. 26257-93-2

2-benzoyl-N-ethylhydrazinecarbothioamide

Cat. No. B2576688
CAS RN: 26257-93-2
M. Wt: 223.29
InChI Key: SFJZDXRSEVNCDU-UHFFFAOYSA-N
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Description

2-Benzoyl-N-ethylhydrazinecarbothioamide is a specialty chemical with the molecular formula C10H13N3OS . It is used in various fields, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 223.295 Da, and the monoisotopic mass is 223.077927 Da .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized as a precursor in the synthesis of complex metal compounds, demonstrating significant biological activities. For instance, N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide, a derivative, was synthesized and used to create copper(II) and nickel(II) complexes. These complexes showed promise in DNA/protein binding, DNA cleavage without external agents, and cytotoxicity against lung cancer cell lines, exhibiting potential as therapeutic agents (M. Muralisankar et al., 2016).

Antimicrobial and Antimalarial Activity

Derivatives of 2-benzoyl-N-ethylhydrazinecarbothioamide have been synthesized and tested for their antimicrobial and antimalarial properties. A series of thiosemicarbazone derivatives containing the benzimidazole moiety demonstrated good antimalarial activity in vitro, highlighting the potential of these compounds in developing new antimalarial drugs (Saavani Malove Divatia et al., 2014).

Cytotoxicity and Cancer Research

Research on N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) has been conducted to assess their cytotoxic effects against cancer cell lines. The findings suggested that these compounds exhibit strong cytotoxicity against certain cancer cells, supporting their potential use in cancer treatment (M. H. Abdel‐Rhman et al., 2019).

Corrosion Inhibition

Hydroxy phenyl hydrazides, including derivatives of this compound, have been synthesized and investigated as corrosion inhibitors. These compounds showed promising results in protecting metals against corrosion in acidic media, indicating their potential applications in industrial corrosion protection (A. Singh et al., 2021).

Enzyme Inhibition

The novel β-enamino thiosemicarbazide derivatives synthesized from this compound exhibited high inhibition of tyrosinase activity, suggesting their utility in treating disorders related to melanin overproduction. The interaction with human serum albumin (HSA) also indicated that these compounds could be effectively transported and stored in the body, further supporting their therapeutic potential (O. Chaves et al., 2018).

Future Directions

2-Benzoyl-N-ethylhydrazinecarbothioamide is currently used for pharmaceutical testing . Its future directions could include further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

1-benzamido-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-11-10(15)13-12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJZDXRSEVNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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